Journal Name:Energy & Environmental Science
Journal ISSN:1754-5692
IF:32.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ee
Year of Origin:2008
Publisher:Royal Society of Chemistry
Number of Articles Per Year:481
Publishing Cycle:Monthly
OA or Not:Not
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02800C
Photocatalytic production of CH4 from CO2 and H2O is recognized as one of the most sustainable approaches to address the environmental and energy crises. However, this strategy is severely plagued by the poor activity and low selectivity due to the inefficient electron production, inadequate proton supply and insufficient stabilization of the key intermediates. Herein, a new design concept of photochromic single atom photocatalysis is proposed to overcome these issues simultaneously. As a prototype, single Ag atoms anchored TiO2 nanoparticles reveal rapid and macroscopic photochromic behavior upon light irradiation, which is attributed to the trapping of photogenerated electrons. The generated colored state effectively suppresses the combination of photogenerated carriers and improves their migration. Further mechanistic analyses suggest that the isolated Ag atoms act as the dominant active sites to capture CO2 and stabilize the key C1 intermediate, while the adjacent Ti sites promote the activation of H2O for the generation of more protons, thereby together providing highly active sites to boost the production of CH4 instead of CO. As a result, an extraordinary activity of 46.0 μmol g−1 h−1 and an ultrahigh electron selectivity of ∼91% for CH4 production are achieved. The proposed all-in-one design concept, especially the macroscopic electron-trapping photochromism, opens a new avenue to substantially enhance the yield efficiency of photogenerated electrons to accelerate various photocatalytic reduction reactions.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03052K
Although energy harvesting based on moisture-induced electric generators (MEGs) has become popular with the development of numerous moisture and ion-selective materials, the single-cell combination of an MEG with another energy harvester for further boosting the power efficiency has seldom been demonstrated. Herein, we present a single-cell complementary energy harvester capable of simultaneously generating moisture-induced as well as triboelectric power. Our harvester is based on a highly resilient and deformable three-dimensional melamine foam coated with two-dimensional conductive MXene (Ti3C2Tx) nanosheets. One fifth of the MXene-coated foam is additionally covered with an organo-ionic hydrogel as an asymmetric moisture and ion source for the MXene over a broad range of humidity and temperature, producing an MEG operated under a variety of mechanical deformations. Our resilient MXene/organo-ionic hydrogel foam is sufficiently tolerant to repetitive and harsh triboelectric contacts and can be used in a triboelectric nanogenerator (TENG). Our single-cell MXene/organo-ionic hydrogel foam device exhibits a maximum voltage and current of 55 V and 102 μA, respectively, and a high electric power of approximately 83 μW cm−2 with excellent stretchability and compression strength of approximately 30% and 2.1 MPa, respectively. Moreover, based on the unique DC and AC outputs from the complementary MEG and TENG with fast capacitor charging capability, respectively, a novel emergency alarm and guidance system is demonstrated, wherein a constant light emitted from an alarm sensor powered by the MEG is amplified by the self-powered TENG driven by transient human walking motions in an emergency, effectively guiding people to an exit.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02867D
CO2 electroreduction in acidic media is highly attractive to avoid carbonation loss, but remains a challenge for selective reduction of CO2 due to overwhelming hydrogen evolution reaction (HER) in a proton-rich environment. Herein, we report a hollow-fiber Cu penetration electrode that can effectively inhibit the HER while promoting CO2 reduction kinetics and even C–C coupling to form multicarbon (C2+) products in strong acids. A faradaic efficiency of 73.4%, a partial current density of 2.2 A cm−2, and a single pass carbon efficiency of 51.8% were achieved for C2+ production, sustaining 100 h electrolysis in a pH = 0.71 solution of H2SO4 and KCl. Sufficient CO2 feeding induced by the hollow-fiber penetration configuration greatly improved CO2 coverage on Cu active sites in strong acids, favoring CO2 activation, *CHO and *CO formation, and their couplings to C2+ products.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03274D
Arsenic (As) is a common element in groundwater contamination with similar chemical properties to nitrogen, exhibiting potential activity towards oxygen reduction reaction (ORR). However, the practical application of recovering arsenic-containing contaminants for ORR faces the formidable challenge of a trade-off between high activity and stability. Herein, we first report universal strategies to synthesize high-loading (up to 13.78 wt%) non-metal monoatoms on carbon and prepare As monoatomic catalysts as a demonstration. The dispersed zinc ions chelated by α-D-glucose significantly increase the loading of As monoatoms. Moreover, topological defects constructed by zinc evaporation enhance the intrinsic activity of adjacent As. The catalyst exhibits a much better half-wave potential (0.901 V) than 20% Pt/C (0.856 V). Re-calcination is further proposed to overcome the poor oxidation resistance of catalysts with abundant carbon defects. The catalyst treated by re-calcination demonstrates unprecedented stability, with only 9.86% deterioration in current density after 590 hours of operation in the fuel cell, outperforming the most advanced carbon-based catalysts. Our discoveries facilitate the practical application of high-loading, high-activity and high-stability non-metal catalysts originating from pollutants.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03282E
Charge separation is a crucial process that is closely related to the field of information and energy applications such as optoelectronics, photovoltaics, and artificial photosynthesis. The S-scheme electron transfer is widely used to regulate carrier separation due to its unique superiority. However, as our understanding of this field continues to evolve, there remain many controversial and ambiguous issues that are not well addressed. Focusing on the S-scheme electron transfer, this perspective delves into the reasons behind the confusion between the mechanisms of type-II and S-scheme transfer and clearly affords the theoretical criteria for the establishment of type-II transfer and S-scheme transfer. Considering the Fermi level alignment in a heterojunction is only applicable to the ideal situation, but not to the actual situation. The theory of Fermi level bending is further elaborated. To answer the question of whether the S-scheme driving force can be sustained, the phenomenon of Fermi level pinning is discussed intensively. Finally, the current problems and future development directions of S-scheme electron transfer are summarized and prospected.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01212C
Alkaline-based aqueous batteries have attracted intensive research interests due to their high voltage, low cost, and high safety. However, metal anodes in alkaline electrolytes usually possess poor stability and severe side reactions. Organics are potential alternatives to address these problems, but they are typically not negative enough as anodes. Herein, a group of organic phenazine derivatives including phenazine (PZ), 2-hydroxyphenazine (PZ-OH), and 1,2-dihydroxyphenazine (PZ-2OH) are developed as anode materials for alkaline-based batteries. It is revealed that introducing hydroxyl groups can lower the redox potential by 0.4 V, and fast ion transport channels formed by intramolecular hydrogen bonds can remarkably improve redox kinetics. The optimized PZ-2OH‖Ni (OH)2 batteries deliver a high capacity of 208 mA h g−1anode, a high energy density of 247 W h kg−1anode, and ultra-stable cyclability up to 9000 cycles with a low-capacity decay rate (approximately 0.075‰ capacity decay rate per cycle). Meanwhile, we also demonstrate an alkaline PZ-2OH‖air cell, further proving the applicability of PZ-2OH under alkaline conditions. This work not only explores the effect of hydroxyl substituents on the electrochemical potential and reaction kinetics but also opens up the door to stable anodes for alkaline-based batteries.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03477A
Because of the high abundance, cost-effectiveness and low redox potential of Na, rechargeable Na metal batteries (NMBs) are considered an ideal alternative and complementary to state-of-the-art lithium-ion batteries. Despite numerous research efforts that have been made to accelerate the development of the NMBs utilizing both liquid- and solid-state electrolytes, issues such as Na dendrite formation, undesirable side reactions, and infinite volume changes remain to be addressed. This review paper presents a thorough examination of the progress and accomplishments of liquid-based and solid-state NMBs. It encompasses a comprehensive analysis of fundamental studies and practical applications, an extensive comparison between Li and Na metal anodes, along with an in-depth discussion of the fundamentals of Na dendrite formation in both liquid- and solid-state electrolytes. Furthermore, we summarize various promising approaches for addressing the associated issues and challenges. Through our review, we aim to accelerate the progress in comprehending and utilizing Na metal anodes for practical NMB systems.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02467A
The electrocatalytic splitting of water holds great promise as a sustainable and environmentally friendly technology for hydrogen production. However, the sluggish kinetics of the oxygen evolution reaction (OER) at the anode significantly hampers the efficiency of this process. In this comprehensive perspective, we outline recent advancements in innovative strategies aimed at improving the energy and economic efficiency of conventional water electrolysis, thereby facilitating efficient hydrogen generation. These novel strategies mainly include: (i) sacrificial-agent-assisted water electrolysis, which integrates thermodynamically favorable small molecules to replace the OER while simultaneously degrading pollutants; (ii) organic upgrading-assisted water electrolysis, wherein thermodynamically and kinetically favorable organic oxidation reactions replace the OER, leading to the production of high-value chemicals alongside hydrogen; (iii) self-powered electrolysis systems, achieved by coupling water splitting with metal-based batteries or fuel cells, enabling hydrogen production without the need for additional electricity input; and (iv) self-catalyzed electrolysis systems driven by the spontaneous metal oxidation at the anode, which provides electrons for hydrogen evolution at the cathode. In particular, we emphasize the design of electrocatalysts using non-noble metal elements, elucidate the underlying reaction mechanisms, and explore the construction of efficient electrolyzers. Additionally, we discuss the prevailing challenges and future prospects, aiming to foster the development of electrocatalytic systems for highly efficient hydrogen production from water in the future.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03661H
Rechargeable aqueous MnO2-based batteries have attracted extensive attention and development in recent years owing to their inherent low cost, high safety, and competitive specific capacity. Although the emerging MnO2 dissolution/deposition chemistry directs the MnO2-based batteries towards high energy density, it results in undesirable complexity in the reaction mechanism and capacity evolution in the batteries with traditional ion intercalation reactions. Batteries driven by the exclusive MnO2 dissolution/deposition reaction provide promising practicability in high-energy-density systems with a high theoretical specific capacity (616 mA h g−1) and desirable theoretical potential (1.991 V vs. Zn/Zn2+), along with the availability of a cathode-free design in the absence of ion intercalation, but are faced by several key challenges on the way to commercial applications and large-scale energy storage. Herein, we provide an in-depth review of the basic mechanisms and advanced development of MnO2 dissolution/deposition chemistry and critically analyze the main issues in the two distinguishing systems for MnO2-based batteries: partial MnO2 dissolution/deposition with ion insertion/conversion and exclusive MnO2 dissolution/deposition. Finally, the future development directions of MnO2-based batteries are outlined to guide the research for fundamental science and next-generation aqueous batteries.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02644B
For oxygen reduction reaction (ORR) consisting of complex multi-electron and proton-coupled elementary steps, it has been always a core issue to address controlling the adsorption properties of oxygen-containing species (OCs) on the surface and interface of catalysts. Since the unique 3d orbital electronic configuration of Fe functional units (Fe-FUs) enables strong interactions with OCs, sufficient power is provided for the ORR. Inspired by the separation of the three powers, initialized from fingerprinting “charge–spin–coordination” of the catalytic system, we explored and summarized electronic and geometric structures via the descriptors for electronic configuration. Next, the specific catalytic mechanism of Fe-FUs in multiple forms was analyzed, perfectly interpreting the structure–activity relationship in Fe-based catalysts. Finally, the corresponding solutions were put forward by summarizing the bottleneck issues in the deactivation and degradation. This review aims to fully gain high utilization of active components, thereby achieving the win–win goal of combining activity and stability for Fe-based catalysts.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03059H
With increasing interest in energy storage solutions, rapid progress has been made by researchers in the area of rechargeable Zn–air batteries (R-ZABs), which offer multiple advantages including high energy density, favorable flexibility, safety, and portability. Within R-ZABs, the air cathode integrated with bifunctional electrochemical catalysts plays a critical role in achieving a long lifespan and high energy efficiency. Recently, numerous studies confirmed that carbon-based catalysts are viable candidates for bifunctional electrochemical catalysts due to their low cost, high conductivity, high specific surface area, adjustable electronic structure, and rich morphological features. It is useful to understand the structural design strategy of bifunctional carbon-based electrocatalysts to promote the performance of R-ZABs. In this review, we first illustrate the basic configuration and reaction mechanisms of R-ZABs and the current challenges of bifunctional electrocatalysts. Furthermore, the design concept of carbon materials, including supporting engineering, doping engineering, defect engineering, and interface engineering, is discussed in detail. Based on the concept, different types of carbon materials are introduced in terms of atomic adjustment, structural design, synergistic effect, and application in R-ZABs, providing fascinating insights into the design and selection of bifunctional carbon-based electrochemical catalysts. Finally, perspectives and challenges of carbon-based R-ZABs are thoroughly discussed to provide feasible and inspiring research opinions for further improving battery performance.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE00772C
Extracting, processing, and delivering energy requires energy itself, which reduces the net energy available to society and yields considerable socioeconomic implications. Yet, most mitigation pathways and transition models overlook net energy feedbacks, specifically related to the decline in the quality of fossil fuel deposits, as well as energy requirements of the energy transition. Here, we summarize our position across 8 key points that converge to form a prevailing understanding regarding EROI (Energy Return on Investment), identify areas of investigation for the Net Energy Analysis community, discuss the consequences of net energy in the context of the energy transition, and underline the issues of disregarding it. Particularly, we argue that reductions in net energy can hinder the transition if demand-side measures are not implemented and adopted to limit energy consumption. We also point out the risks posed for the energy transition in the Global South, which, while being the least responsible for climate change, may be amongst the most impacted by both the climate crisis and net energy contraction. Last, we present practical avenues to consider net energy in mitigation pathways and Integrated Assessment Models (IAMs), emphasizing the necessity of fostering collaborative efforts among our different research communities.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03584K
Aqueous zinc-ion batteries (ZIBs) distinguish themselves among the numerous viable alternatives to lithium-ion batteries on account of their potential advantages, which encompass enhanced safety, cost-effectiveness, and eco-friendliness. However, the metal zinc (Zn) that makes ZIBs competitive is now being plagued by dendrite growth and spontaneous side reactions (hydrogen evolution reaction and water-induced corrosion). These unavoidable parasitic reactions degrade the output energy/power density and shorten the actual lifespan of the Zn anode, rendering it infeasible for ZIBs to access the practical energy storage system. Herein, we systematically summarize the host-design strategies for the Zn anode regarding substrate (accommodation of Zn deposits) and interface (protection of Zn anode) fabrications. In addition, for the purpose of developing a Zn anode that is chemically and electrochemically stable, we thoroughly elucidate the internal mechanisms of the regulation strategies while offering guidance for the rational design of Zn anodes. This review may suggest a prospective guideline for developing high-performance Zn anodes for use in sustainable ZIBs.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D4EE90007C
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Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D4EE90006E
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Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D4EE90003K
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Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D4EE90002B
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Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D4EE90001D
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Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D4EE90008A
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Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03865C
The assessment of heat capacity, or calorimetry, is critical to the development of fluids that will cool electrified processes and systems, such as computing infrastructure, data centres, and high-performance electric vehicle batteries. However, the throughput of conventional measurement approaches is limited by the need to quantify heat flux. Here, we present an approach that is independent of heat flux quantification, eliminating the intrinsic bottleneck in calorimetry and enabling high-accuracy, high-speed fluid screening. The principle is the measurement of an advective temperature bias introduced by a sample fluid vs. a reference fluid, flowing in parallel symmetric microchannels. This microthermometric approach is tested in non-insulated flow-through microfluidic channels, demonstrating heat-flux independence while enabling continuous heat capacity measurement of a fluid stream. We assessed performance by measuring the heat capacity of 35 pure liquids and gases, liquid mixtures, and nanofluids, exhibiting a broad range of viscosities (0.015–400 mPa s), thermal conductivities (0.02–0.6 W m−1 K−1), temperatures (5–120 °C), and pressures (1–70 bar). We achieve an accuracy of ±1.1%, matching that of the gold standard, with a throughput that exceeds the incumbent by two orders of magnitude (∼1 min vs. hours). This approach enables continuous and rapid screening in a high-throughput manner, enabling the accelerated discovery of energy-carrying fluids.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.4 | 279 | Science Citation Index Expanded | Not |
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